molecular formula C17H23N5O B2559783 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921165-51-7

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No. B2559783
CAS RN: 921165-51-7
M. Wt: 313.405
InChI Key: PLXNODRJTJCUGK-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a chemical compound that belongs to the class of tetrazole-containing drugs. It is a potent and selective inhibitor of the enzyme angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and cardiovascular function.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Complexes of Palladium(II) Chloride with Related Ligands : A study elaborated on the synthesis of new derivatives of polyfunctional ligands, demonstrating how modifications in ligands' structures influence the formation of supramolecular hydrogen-bonded chains and cyclic dimers. This research underscores the importance of ligand structure in the development of metal complexes with potential applications in catalysis and material science (Palombo et al., 2019).

Synthesis and Crystal Structure Analysis : Another study focused on the synthesis and structural determination of a tetrazole-containing compound, highlighting the role of X-ray crystallography in understanding the molecular geometry and potential interactions of novel compounds. This type of research is foundational in drug design and materials science (Al-Hourani et al., 2016).

Mechanistic Studies and Applications

Kinetics and Mechanism of Reactions Involving Propanamides : Research into the cyclization reactions of substituted aminoalkanamides in aqueous medium provided insights into the kinetics and mechanisms of these reactions, essential for understanding the behavior of similar compounds in biological systems or synthetic pathways (Sedlák et al., 1999).

Bi-heterocyclic Propanamides as Enzyme Inhibitors : A study synthesized a novel series of bi-heterocyclic propanamides, demonstrating their promising activity as enzyme inhibitors. This research contributes to the ongoing search for new therapeutic agents by highlighting the potential of heterocyclic compounds in medicinal chemistry (Abbasi et al., 2020).

properties

IUPAC Name

3-cyclopentyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-6-9-15(10-7-13)22-16(19-20-21-22)12-18-17(23)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNODRJTJCUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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